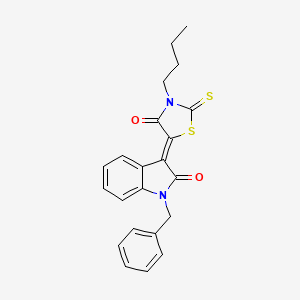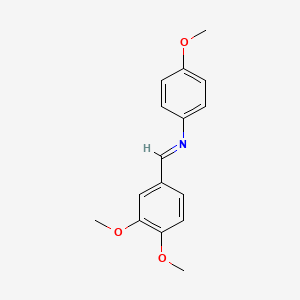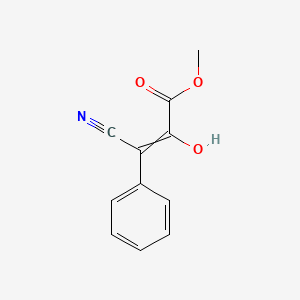
N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a benzylidene group attached to an aniline moiety, with a trifluoromethyl group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline typically involves the condensation reaction between 4-methylbenzaldehyde and 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to yield the corresponding amine, N-(4-Methylbenzyl)aniline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-(4-Methylbenzyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the materials science field, the compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The benzylidene moiety can interact with aromatic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may act as a ligand for certain receptors, modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
N-(4-Methylbenzylidene)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(4-Methylbenzylidene)-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
N-(4-Methylbenzylidene)-2-(trifluoromethyl)aniline: The position of the trifluoromethyl group is different, affecting the compound’s overall properties.
Uniqueness: N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both the benzylidene and trifluoromethyl groups imparts distinct properties that make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
2368-17-4 |
|---|---|
Formule moléculaire |
C15H12F3N |
Poids moléculaire |
263.26 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C15H12F3N/c1-11-5-7-12(8-6-11)10-19-14-4-2-3-13(9-14)15(16,17)18/h2-10H,1H3 |
Clé InChI |
WHWYHNGBWSRPOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11965761.png)


![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965774.png)



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965805.png)
![DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11965808.png)
![2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11965813.png)
![Isopropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965819.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965826.png)
